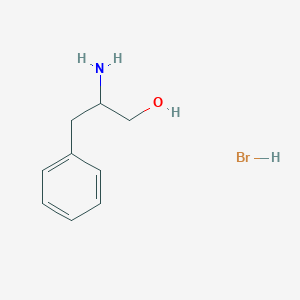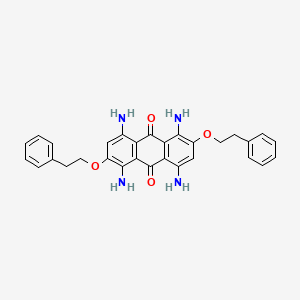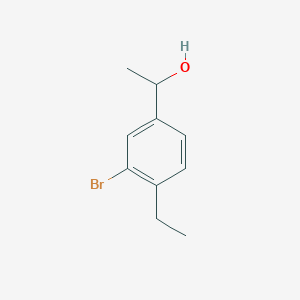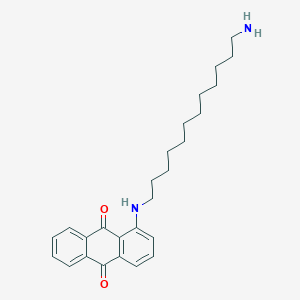
2-Amino-3-phenylpropan-1-olhydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-phenylpropan-1-olhydrobromide is a chemical compound with the molecular formula C9H13NO·HBr. It is a derivative of 2-amino-3-phenylpropan-1-ol, which is an amino alcohol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-phenylpropan-1-olhydrobromide typically involves the reaction of 2-amino-3-phenylpropan-1-ol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as follows:
[ \text{C}9\text{H}{13}\text{NO} + \text{HBr} \rightarrow \text{C}9\text{H}{13}\text{NO} \cdot \text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using high-purity reagents. The process includes the purification of the final product through recrystallization or other suitable methods to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-phenylpropan-1-olhydrobromide undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylacetaldehyde or phenylacetone.
Reduction: Formation of 2-amino-3-phenylpropan-1-ol or other amine derivatives.
Substitution: Formation of azide or cyanide derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-phenylpropan-1-olhydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-amino-3-phenylpropan-1-olhydrobromide involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-phenylpropan-1-ol: The parent compound without the hydrobromide salt.
Phenylalaninol: A similar amino alcohol with a phenyl group.
3-Amino-1-phenylpropan-1-ol: Another structural isomer with similar properties.
Uniqueness
2-Amino-3-phenylpropan-1-olhydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to its parent compound and other similar amino alcohols.
Propiedades
Fórmula molecular |
C9H14BrNO |
|---|---|
Peso molecular |
232.12 g/mol |
Nombre IUPAC |
2-amino-3-phenylpropan-1-ol;hydrobromide |
InChI |
InChI=1S/C9H13NO.BrH/c10-9(7-11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H |
Clave InChI |
GMDFQOQGAMUZOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CO)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![16-oxaheptacyclo[16.11.0.02,14.04,12.06,11.020,28.021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone](/img/structure/B13128317.png)
![3-Methylbenzo[d]isoxazol-7-amine](/img/structure/B13128320.png)


![7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13128337.png)




![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13128384.png)


![Pyrazolo[1,5-a]pyridine-4-carbohydrazide](/img/structure/B13128411.png)
